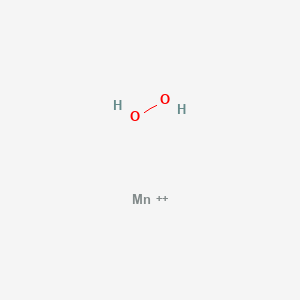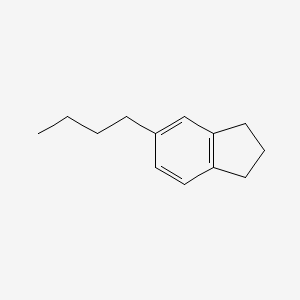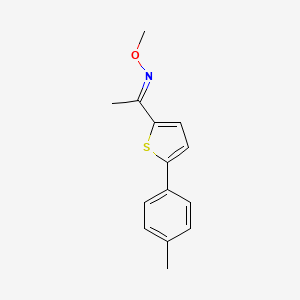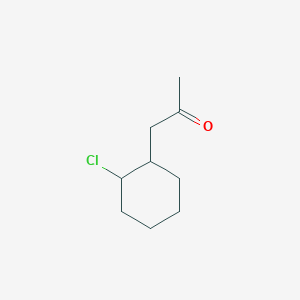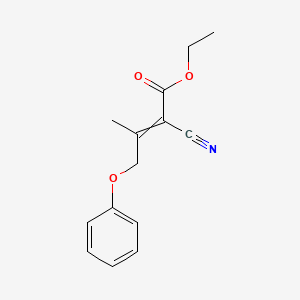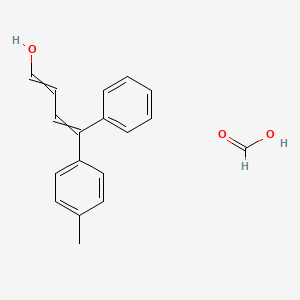
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol is a complex organic compound with a unique structure that combines formic acid with a butadiene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol typically involves the reaction of formic acid with 4-(4-methylphenyl)-4-phenylbuta-1,3-diene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other butadiene derivatives and formic acid esters. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
91473-07-3 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol |
InChI |
InChI=1S/C17H16O.CH2O2/c1-14-9-11-16(12-10-14)17(8-5-13-18)15-6-3-2-4-7-15;2-1-3/h2-13,18H,1H3;1H,(H,2,3) |
InChI-Schlüssel |
MAGPQTTXMUXFED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CC=CO)C2=CC=CC=C2.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


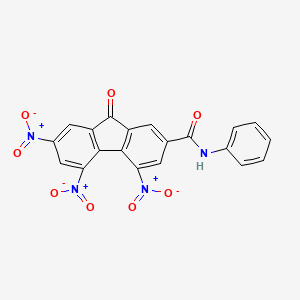
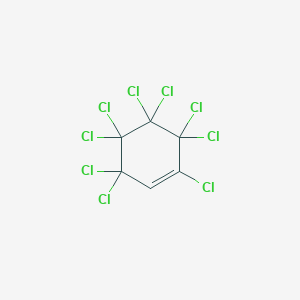
![7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14357326.png)
![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)

![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
